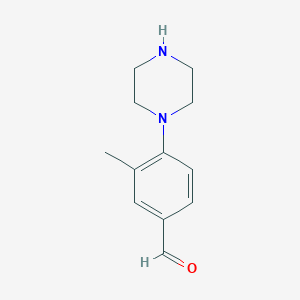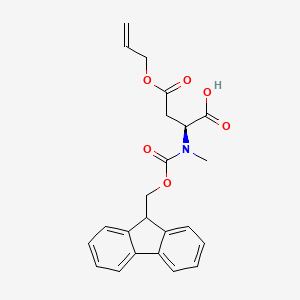
Fmoc-N-Me-Asp(OAll)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-Asp(OAll)-OH: is a derivative of aspartic acid, commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated nitrogen (N-Me), and an allyl ester (OAll) protecting group on the aspartic acid side chain. These modifications make it a valuable intermediate in the synthesis of complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Asp(OAll)-OH typically involves several steps:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is protected using an allyl ester (OAll) group.
Methylation of Nitrogen: The nitrogen atom is methylated to form N-Me-Asp(OAll).
Fmoc Protection: The amino group is protected with the Fmoc group.
Industrial Production Methods
Industrial production methods may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings.
化学反应分析
Types of Reactions
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Substitution Reactions: Allyl ester group can be removed using palladium catalysts.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Palladium Catalysts: Used for allyl ester deprotection.
Carbodiimides (e.g., DIC, EDC): Used for peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: Formed through coupling reactions.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Peptide Synthesis (SPPS): Facilitates the stepwise assembly of peptides on a solid support.
Biology
Protein Engineering: Used in the design and synthesis of modified proteins.
Enzyme Studies: Helps in the study of enzyme-substrate interactions.
Medicine
Drug Development: Used in the synthesis of peptide-based drugs.
Diagnostic Tools: Incorporated into diagnostic assays for detecting specific proteins or peptides.
Industry
Biotechnology: Used in the production of recombinant proteins.
Pharmaceuticals: Integral in the development of new therapeutic agents.
作用机制
The mechanism of action of Fmoc-N-Me-Asp(OAll)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The allyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The methylation of the nitrogen atom can influence the peptide’s conformation and stability.
相似化合物的比较
Similar Compounds
Fmoc-Asp(OAll)-OH: Lacks the methylation on the nitrogen atom.
Boc-N-Me-Asp(OAll)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Fmoc-N-Me-Glu(OAll)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-N-Me-Asp(OAll)-OH: is unique due to the combination of Fmoc protection, nitrogen methylation, and allyl ester protection, making it highly versatile in peptide synthesis.
属性
分子式 |
C23H23NO6 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)27)24(2)23(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,26,27)/t20-/m0/s1 |
InChI 键 |
HTDWMNDUFNXBIA-FQEVSTJZSA-N |
手性 SMILES |
CN([C@@H](CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CN(C(CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-bis(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B15328679.png)
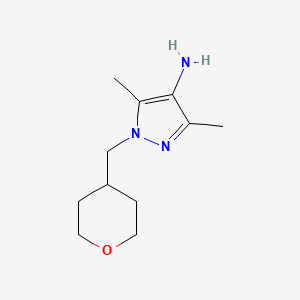
![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)
![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)
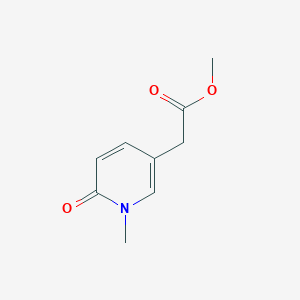
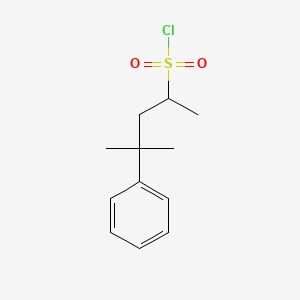
![1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B15328727.png)
![N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328730.png)
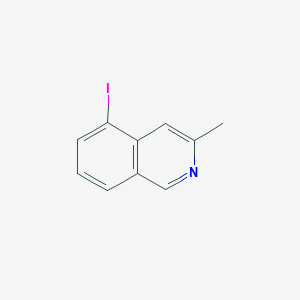
![5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B15328737.png)
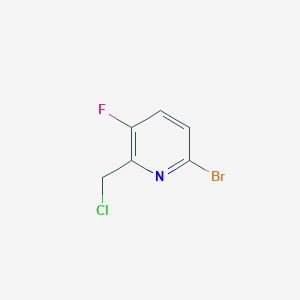
![3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328742.png)
![2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B15328748.png)
